molecular formula C9H7F3N4O B2780813 N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine CAS No. 1983489-30-0

N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine

Cat. No.: B2780813
CAS No.: 1983489-30-0
M. Wt: 244.177
InChI Key: PUJOSSPCXWCLFD-UHFFFAOYSA-N
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Description

N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by oxidative cyclization. One common method includes the reaction of 4-(trifluoromethyl)benzohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding dithiocarbazate. This intermediate is then oxidized using an oxidizing agent like iodine to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazole-2,5-diamine
  • 2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-triazole-2,5-diamine
  • 2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-pyrazole-2,5-diamine

Uniqueness

N2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and activity compared to similar compounds with different heterocyclic rings .

Properties

IUPAC Name

2-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-3-6(4-2-5)14-8-16-15-7(13)17-8/h1-4H,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJOSSPCXWCLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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